Polyethylene - 9002-88-4

Polyethylene

Catalog Number: EVT-3553345
CAS Number: 9002-88-4
Molecular Formula: C2H4
C2H4
CH2=CH2
Molecular Weight: 28.05 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ethylene appears as a colorless gas with a sweet odor and taste. It is lighter than air. It is easily ignited and a flame can easily flash back to the source of the leak. Under prolonged exposure to fire or heat the containers may rupture violently and rocket. Can cause explosion.
Ethylene, refrigerated liquid (cryogenic liquid) appears as a pressurized liquid when shipped below 50 °F. Colorless with a sweet odor and taste. Vapors arising from the boiling liquid are lighter than air. Easily ignited. Not toxic but is a simple asphyxiant. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. Used as an anesthetic, a refrigerant, and to make other chemicals.
Ethene is an alkene and a gas molecular entity. It has a role as a refrigerant and a plant hormone.
Ethylene is a natural product found in Marsilea quadrifolia, Capsicum annuum, and other organisms with data available.
See also: Carbetimer (monomer of); Malethamer (monomer of); High Density Polyethylene (monomer of) ... View More ...
Source and Classification

Polyethylene is synthesized from ethylene, which is typically obtained from natural gas or petroleum through processes such as steam cracking. The classification of polyethylene includes:

  • Low-Density Polyethylene (LDPE): Known for its flexibility and low-density structure, produced via high-pressure polymerization.
  • High-Density Polyethylene (HDPE): Features a more crystalline structure and higher density, produced through low-pressure polymerization methods.
  • Linear Low-Density Polyethylene (LLDPE): Combines properties of both LDPE and HDPE, produced using copolymerization techniques.

These classifications are essential for determining the specific applications of polyethylene in various industries.

Synthesis Analysis

Methods of Synthesis

Polyethylene can be synthesized through several methods:

  1. High-Pressure Polymerization:
    • Process: Ethylene is polymerized at pressures ranging from 1000 to 3000 bar and temperatures between 80 °C and 300 °C using free radical initiators such as peroxides.
    • Products: Primarily produces low-density polyethylene.
    • Technical Details: The process involves complex reactors like autoclaves or tubular reactors, where ethylene undergoes radical chain growth polymerization .
  2. Low-Pressure Polymerization:
    • Types:
      • Slurry Method: Ethylene is suspended in a liquid medium with catalysts; commonly used for high-density polyethylene production.
      • Solution Method: Ethylene and polymer remain dissolved in a solvent; this method allows for better control over product properties.
      • Gas Phase Method: Ethylene is polymerized in a gaseous state using fluidized bed reactors; this method is efficient for producing linear low-density polyethylene .

Technical Details

Molecular Structure Analysis

The molecular structure of polyethylene consists of long chains of repeating units derived from ethylene. The general formula can be represented as:

nCH2=CH2[CH2CH2]n\text{n}\text{CH}_2=\text{CH}_2\rightarrow [-\text{CH}_2-\text{CH}_2-]_n

Structural Data

  • Molecular Weight: Varies significantly depending on the type (e.g., LDPE has lower molecular weight compared to HDPE).
  • Density Range: Typically between 0.910 g/cm³ (LDPE) to 0.965 g/cm³ (HDPE).
  • Crystallinity: HDPE exhibits higher crystallinity compared to LDPE, affecting its mechanical properties and thermal resistance .
Chemical Reactions Analysis

Polyethylene undergoes various chemical reactions that can modify its properties:

  1. Oxidation Reactions: Exposure to oxygen can lead to oxidative degradation over time.
  2. Thermal Degradation: At elevated temperatures, polyethylene can decompose into smaller hydrocarbons.
  3. Cross-Linking Reactions: Can be induced through irradiation or chemical agents to enhance thermal stability.

These reactions are crucial for understanding how polyethylene behaves under different environmental conditions and during processing .

Mechanism of Action

The mechanism of action for polyethylene synthesis primarily involves chain-growth polymerization:

  • Initiation: A radical initiator generates free radicals that react with ethylene to form active sites.
  • Propagation: The active site reacts with more ethylene molecules, leading to chain elongation.
  • Termination: The process concludes when two active chains combine or when a radical reacts with an inhibitor.

This mechanism ensures that the molecular weight and properties of polyethylene can be controlled by adjusting reaction conditions such as temperature and pressure .

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: Varies by type; typically around 105 °C for HDPE.
  • Flexibility: LDPE is more flexible compared to HDPE due to its branched structure.
  • Transparency: LDPE is more transparent than HDPE.

Chemical Properties

  • Chemical Resistance: Polyethylene exhibits good resistance to many acids and bases but can be affected by strong oxidizing agents.
  • Solubility: Insoluble in water but soluble in some organic solvents at elevated temperatures.

These properties make polyethylene suitable for a wide range of applications in packaging, construction, and consumer goods .

Applications

Polyethylene's diverse applications stem from its favorable properties:

  • Packaging Materials: Widely used in plastic bags, films, and containers due to its lightweight and moisture-resistant nature.
  • Pipes and Fittings: Utilized in plumbing systems because of its durability and resistance to corrosion.
  • Consumer Products: Commonly found in toys, household items, and automotive components.

The adaptability of polyethylene continues to drive innovation in various fields including biomedical applications and sustainable materials development .

Historical Evolution of Polyethylene Synthesis

Early Experimental Polymerization Attempts (1898–1932)

The foundation of polyethylene chemistry rests upon accidental discoveries that preceded viable industrial processes by decades. In 1898, German chemist Hans von Pechmann first observed the formation of a white, waxy precipitate while investigating diazomethane decomposition. His colleagues, Eugen Bamberger and Friedrich Tschirner, characterized this substance as polymethylene, recognizing its long-chain hydrocarbon structure (-CH₂-)ₙ [1] [10]. This serendipitous synthesis represented the first documented creation of polyethylene-like material, though its significance remained unrealized at the time.

  • Replication Challenges: Von Pechmann's method proved scientifically intriguing but industrially impractical due to diazomethane's notorious instability and hazardous nature. For nearly four decades, no commercially viable pathway emerged, as ethylene polymerization required extreme conditions that chemists struggled to reproducibly achieve [1] [4].

  • ICI Prelude: The journey toward industrial production began in earnest when Imperial Chemical Industries (ICI) initiated fundamental research on high-pressure reactions in the early 1930s. Chemists Eric Fawcett and Reginald Gibson conducted experiments subjecting ethylene-benzaldehyde mixtures to pressures exceeding 1,000 atmospheres. During a critical 1933 experiment, a trace oxygen leak catalyzed the formation of polyethylene—a result initially irreproducible due to uncontrolled variables in the reaction system [1] [6].

Table 1: Key Early Polyethylene Synthesis Milestones (1898-1932)

YearResearcher(s)BreakthroughSignificance
1898Hans von PechmannAccidental synthesis via diazomethaneFirst observation of polyethylene-like material (polymethylene)
1933Fawcett & Gibson (ICI)Unintentional oxygen-catalyzed polymerizationDemonstrated ethylene polymerization under high pressure
1935Michael Perrin (ICI)Reproducible high-pressure processSolved oxygen-initiation control problem enabling scale-up

The scientific breakthrough came in 1935 when ICI chemist Michael Perrin systematically resolved the reproducibility issues. By precisely controlling oxygen contamination, Perrin established a reliable high-pressure free radical polymerization protocol, laying the groundwork for industrial-scale production. This method would remain polyethylene's exclusive commercial synthesis route for nearly two decades [1] [6].

Industrial Breakthroughs in High-Pressure Free Radical Polymerization (1933–1952)

The Perrin protocol catalyzed polyethylene's transition from laboratory curiosity to industrial commodity. ICI commenced low-density polyethylene (LDPE) production in 1939 at their Winnington facility, marking the polymer's commercial birth. This material exhibited branched hydrocarbon chains with significant chain irregularity, resulting in lower crystallinity and density (0.910–0.925 g/cm³) compared to future variants [1] [4].

  • Wartime Applications: Polyethylene's exceptional dielectric properties proved strategically vital during World War II. Its capacity for minimal signal loss at high-frequency radio waves made it indispensable for insulating radar coaxial cables, particularly in airborne interception systems. Consequently, polyethylene production became a classified military asset in Britain, with commercial applications suspended until post-war [1] [6].

  • Manufacturing Innovations: The ICI process operated under extreme conditions (150–300 MPa, 80–300°C) through a continuous tubular reactor design. Ethylene monomer underwent free radical polymerization initiated by peroxides or oxygen, generating highly branched molecules with molecular weights ranging from 50,000 to 500,000 Da. The process yielded a semi-rigid thermoplastic with excellent chemical resistance, electrical insulation properties, and moisture barrier capabilities, though limited by low tensile strength and thermal instability above 80°C [1] [4].

Table 2: Characteristics of Early Industrial LDPE (1939-1950s)

PropertyValue RangeIndustrial Significance
Density0.910–0.925 g/cm³Flotation capability, flexibility
Melting Point105–115°CLow thermal stability limits applications
Dielectric Strength20–28 kV/mmSuperior insulator for high-frequency signals
Crystallinity45–55%Transparency and flexibility in films

Post-war commercialization unleashed polyethylene's potential in consumer markets. By 1945, applications expanded to squeezable bottles (e.g., Monsanto's "Sqezy" detergent containers), cable jacketing, and food packaging films. Production skyrocketed, with polyethylene becoming the first plastic to surpass one billion pounds in annual U.S. sales during the 1950s [6] [7]. Despite its commercial success, the high-pressure process remained energy-intensive and produced polymers with limited structural control.

Catalytic Revolution: Ziegler-Natta and Phillips Catalyst Systems (1953–1976)

The 1950s witnessed a paradigm shift with the advent of coordination polymerization, enabling precise control over polyethylene's molecular architecture. This transformation emerged from two independent catalyst breakthroughs that defined modern polyolefin technology:

  • Ziegler-Natta Catalysts: In 1953, German chemist Karl Ziegler discovered that combining titanium tetrachloride (TiCl₄) with triethylaluminum (Al(C₂H₅)₃) catalyzed ethylene polymerization under dramatically milder conditions (low pressure, <100°C). The pivotal moment occurred when researcher Heinz Martin observed polymerization occurring spontaneously in glassware at atmospheric pressure, famously exclaiming "Es geht in Glas!" ("It works in glass!") [2] [8]. This catalytic system produced linear polyethylene chains with minimal branching, yielding high-density polyethylene (HDPE) with superior tensile strength, crystallinity (70-90%), and thermal resistance (melting point ~135°C) [1] [8].

  • Phillips Catalysts: Concurrently in 1951, Robert Banks and J. Paul Hogan at Phillips Petroleum developed an alternative system using chromium oxide (CrO₃) supported on silica-alumina. Activated at high temperatures (~500°C), this catalyst generated HDPE with distinct molecular weight distributions. Commercialized in 1956, the Phillips process offered simpler catalyst removal and became dominant for HDPE production, particularly for blow-molded containers and pressure pipes [1] [6].

Table 3: Comparative Analysis of Industrial Polyethylene Catalyst Systems (1950s-1970s)

ParameterZiegler-NattaPhillipsFree Radical (LDPE)
Catalyst CompositionTiCl₄/AlR₃CrO₃/SiO₂-Al₂O₃O₂ or Peroxides
Pressure (atm)1–5010–501,000–3,000
Temperature (°C)50–150100–170150–300
Product Density (g/cm³)0.945–0.9670.955–0.9650.910–0.925
Molecular Weight ControlChain transfer agentsActivation temperaturePressure/temperature

The Ziegler-Natta system's versatility became evident through Italian chemist Giulio Natta's extension to stereospecific propylene polymerization. By March 1954, Natta's team produced isotactic polypropylene from Ziegler catalysts, demonstrating unprecedented control over polymer tacticity. This innovation earned Ziegler and Natta the 1963 Nobel Prize in Chemistry. Commercial implementation followed rapidly: Montecatini launched isotactic polypropylene production in 1957, while HDPE plants proliferated globally under license agreements [2] [7].

Catalyst refinements continued throughout the 1960s-1970s, notably the incorporation of magnesium chloride (MgCl₂) supports to dramatically increase activity. These high-mileage catalysts eliminated the need for post-polymerization deashing, reducing production costs and enabling gas-phase polymerization processes [1] [8].

Modern Advancements in Metallocene and Post-Metallocene Catalysts (1977–Present)

The catalyst revolution entered a new phase with the development of homogeneous olefin polymerization systems offering molecular precision. German chemist Walter Kaminsky's 1977 discovery that methylaluminoxane (MAO) activated metallocenes (bis(cyclopentadienyl) transition metal complexes) represented a quantum leap. These catalysts demonstrated exceptional activity—often 10-100 times higher than Ziegler-Natta systems—and produced polyethylene with narrow molecular weight distribution (Ð < 2.0) and uniform comonomer incorporation [1] [8].

  • Molecular Precision Engineering: Metallocene catalysts enabled unprecedented architectural control. By modifying cyclopentadienyl ligand symmetry and transition metal centers (typically Zr, Hf, or Ti), chemists could precisely regulate polyethylene's branching distribution, crystallinity, and termination mechanisms. This precision facilitated designer polyethylenes with tailored properties:
  • Linear Low-Density Polyethylene (LLDPE): Precisely controlled short-chain branching enhanced toughness and optical clarity versus conventional LDPE
  • Ultra-High Molecular Weight Polyethylene (UHMWPE): Molecular weights exceeding 3.5 million amu yielded exceptional wear resistance for medical implants [1] [4]
  • Ethylene Plastomers: Precisely tuned comonomer content created elastomeric materials bridging rubber and plastic properties

  • Post-Metallocene Catalysts: Since the 1990s, researchers developed non-metallocene single-site catalysts to overcome metallocene limitations. Notable advances include:

  • Brookhart-Type Diimine Complexes: Nickel and palladium catalysts enabling chain walking polymerization to create highly branched polyethylenes without comonomers
  • FI Catalysts: Phenoxy-imine complexes (e.g., Ti, Zr) discovered by Mitsui Chemical researchers producing ultra-high molecular weight polyethylene with exceptional activity
  • Multinuclear Catalysts: Tandem systems producing bimodal molecular weight distributions in a single reactor, optimizing processability and mechanical properties [1] [8]

Table 4: Evolution of Polyethylene Catalyst Systems (1977-Present)

Catalyst GenerationRepresentative CatalystsKey InnovationsPolyethylene Products
Metallocenes (1977)Cp₂ZrCl₂/MAOSingle-site control, narrow MWDmLLDPE, UHMWPE, plastomers
Constrained Geometry (1990s)CGC-TiEnhanced comonomer incorporationLong-chain branched PE, elastomers
Post-Metallocene (Late 1990s)Diimine Ni/Pd, Phenoxy-imine Zr/TiChain walking, living polymerizationHyperbranched PE, functionalized PE
Bimodal Catalysts (2000s)Hybrid Ziegler/metalloceneMultimodal MWD in single reactorPipe grades, blow molding resins

Modern catalyst research focuses on chain-end functionalization, stereo-error correction, and reversible deactivation mechanisms. Recent innovations include iron- and cobalt-based catalysts with diimine ligands capable of producing polyethylene with precisely placed polar functionalities—historically challenging due to catalyst poisoning. These systems promise next-generation materials combining polyolefin durability with enhanced surface properties for specialty applications [1] [8].

Polyethylene synthesis has evolved from an unpredictable high-pressure process to a precision molecular science. Today's catalyst technologies enable not only control over molecular weight and branching but also tacticity, terminal functionality, and block sequences. This evolution continues to expand polyethylene's capabilities, ensuring its dominance in advanced materials while driving toward more sustainable production paradigms. The journey from von Pechmann's waxy precipitate to modern single-site catalysis stands as a testament to chemistry's transformative power in materials science.

Table 5: Polyethylene Types and Characteristics

Polyethylene TypeAbbreviationDensity (g/cm³)Key PropertiesPrimary Synthesis Method
Low-Density PolyethyleneLDPE0.910–0.925High branching, flexibilityFree radical polymerization
Linear Low-Density PolyethyleneLLDPE0.915–0.925Short-chain branching, toughnessZiegler-Natta, metallocene
High-Density PolyethyleneHDPE0.941–0.967High crystallinity, strengthZiegler-Natta, Phillips
Ultra-High Molecular Weight PolyethyleneUHMWPE>0.930Extreme toughness, wear resistanceZiegler-Natta, metallocene
Cross-linked PolyethyleneXLPEVariableThermoset behavior, thermal stabilityRadiation/peroxide crosslinking

Properties

CAS Number

9002-88-4

Product Name

Polyethylene

IUPAC Name

ethene

Molecular Formula

C2H4
C2H4
CH2=CH2

Molecular Weight

28.05 g/mol

InChI

InChI=1S/C2H4/c1-2/h1-2H2

InChI Key

VGGSQFUCUMXWEO-UHFFFAOYSA-N

SMILES

C=C

Solubility

In water, 131 mg/L at 25 °C
Slightly soluble in water
1 volume dissolves in about 4 volumes water at 0 °C, in about 9 volumes water at 25 °C, in about 0.5 volumes alcohol at 25 °C, in about 0.05 volumes ether at 15.5 °C
Very soluble in ethanol, ether; soluble in acetone acid, benzene
Soluble in acetone, benzene
Soluble in organic solvents above 200 °F
0.131 mg/mL at 25 °C
Solubility in water, mg/l at 25 °C: 131 (very slightly soluble)

Canonical SMILES

C=C

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